8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, related to 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine, offers a platform for developing potent adenosine human receptor antagonists. These have potential applications in treating Parkinson's disease and other diseases (Falsini et al., 2017).
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines show potent anticonvulsant activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Triazolo[4,3-a]pyrazine derivatives are versatile building blocks for organic synthesis, offering potential biological activities and diverse functional motifs for developing various therapeutic agents (Jethava et al., 2020).
Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have potential as selective, brain penetrant PDE2/PDE10 inhibitors with drug-like properties (Rombouts et al., 2015).
New triazolopyrazines show promise as potent and selective human A2A adenosine receptor antagonists, with neuroprotective potential in oxidative stress-related diseases (Falsini et al., 2019).
Triazole pyridazine derivatives, including 8a and 8b, show promising anti-tumor and anti-inflammatory properties (Sallam et al., 2021).
A synthesis method for 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine has been developed, achieving 80.04% yield (Zhang et al., 2019).
1,2,4-Triazolo[4,3-a]pyrazine derivatives show potent human renin inhibitory activity and effectively lower blood pressure when administered intravenously (Roberts et al., 1990).
8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine shows potential as a cardiovascular agent due to its potent coronary vasodilating properties (Sato et al., 1980).
Properties
IUPAC Name |
8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-5-9-8-4-10(5)3-2-7-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQWHJJEDBXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278058 | |
Record name | 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-30-9 | |
Record name | 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63744-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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